2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a cyclopentyl group, a pyridinyl group, and a pyrazolyl group attached to a benzamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
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Introduction of the Pyridinyl Group: : The pyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a pyridine boronic acid or halide and a suitable catalyst like palladium.
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Attachment of the Cyclopentyl Group: : The cyclopentyl group is typically introduced through alkylation reactions, where a cyclopentyl halide reacts with the pyrazole derivative in the presence of a base.
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Bromination: : The bromine atom is introduced via electrophilic bromination, using bromine or N-bromosuccinimide (NBS) as the brominating agent.
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Formation of the Benzamide Backbone: : The final step involves the formation of the benzamide structure through an amide coupling reaction, where the amine group of the pyrazole derivative reacts with a benzoyl chloride or similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopentyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the nitro groups or double bonds within the structure, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
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Substitution: : The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole or cyclopentyl groups.
Reduction Products: Reduced forms of nitro groups or double bonds.
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)acetamide
- 2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)propionamide
Uniqueness
Compared to similar compounds, 2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide may exhibit unique properties due to the presence of the benzamide group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
2-bromo-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of specific kinases. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and pharmacological profiles of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the pyrazole and subsequent coupling with benzamide derivatives. The general synthetic route includes:
- Formation of the Pyrazole Ring : Using cyclopentyl and pyridine derivatives to construct the pyrazole moiety.
- Bromination : The introduction of a bromine atom at the appropriate position on the benzamide.
- Amidation : Coupling the pyrazole with benzamide to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Table 1: Anticancer Activity
Cell Line | IC50 (μM) | Mechanism of Action |
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MCF-7 (Breast) | 0.5 | CDK4/6 inhibition |
A549 (Lung) | 0.8 | Induction of apoptosis |
HeLa (Cervical) | 0.6 | Cell cycle arrest |
Inhibition of Kinases
The compound has also been evaluated for its ability to inhibit specific kinases involved in tumor progression. Notably, it has shown promising results against CDK4 and CDK6, which are critical targets in cancer therapeutics.
Table 2: Kinase Inhibition Profile
Kinase Target | IC50 (nM) | Selectivity Ratio |
---|---|---|
CDK4 | 20 | High |
CDK6 | 25 | High |
Other Kinases | >100 | Low |
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to target proteins.
- Cyclopentyl Group : This moiety contributes to conformational flexibility, which is essential for effective interaction with biological targets.
- Pyridine Ring : The nitrogen atom in the pyridine enhances hydrogen bonding capabilities, improving solubility and bioavailability.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. Toxicological assessments reveal acceptable safety profiles at therapeutic doses.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
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Oral Bioavailability (%) | 45 |
Half-Life (h) | 6 |
Clearance (mL/min/kg) | 12 |
Case Studies
Recent case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a xenograft model, treatment with this compound resulted in a significant reduction in tumor size compared to controls.
- Lung Cancer Model : Administration led to enhanced survival rates in treated groups, indicating its potential as an effective therapeutic agent.
Properties
IUPAC Name |
2-bromo-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c22-19-8-4-3-7-18(19)21(27)24-14-16-13-20(15-9-11-23-12-10-15)26(25-16)17-5-1-2-6-17/h3-4,7-13,17H,1-2,5-6,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQFPUMGQIZMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.